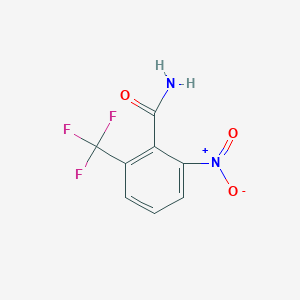![molecular formula C19H20N2O2 B14167402 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one CAS No. 714227-17-5](/img/structure/B14167402.png)
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with a methoxy group and a dimethylanilino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylaniline with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinolines.
科学的研究の応用
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or marker in biological studies.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 2-(2,4-dimethylanilino)-3-methyl-6-diethylaminofluorane
- 2-(2,4-dimethylanilino)-3-{(E)-[(2,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets 3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one apart is its specific combination of functional groups, which confer unique chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as well.
特性
CAS番号 |
714227-17-5 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C19H20N2O2/c1-12-4-6-17(13(2)8-12)20-11-15-9-14-10-16(23-3)5-7-18(14)21-19(15)22/h4-10,20H,11H2,1-3H3,(H,21,22) |
InChIキー |
FVENRQKIXVERJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O)C |
溶解性 |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


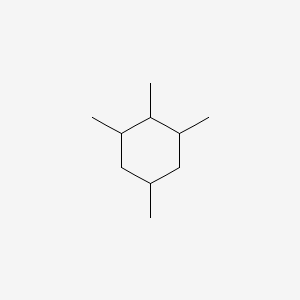
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
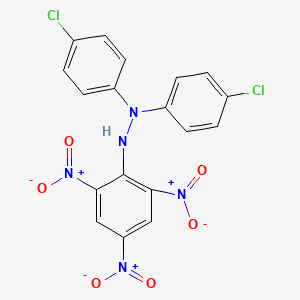
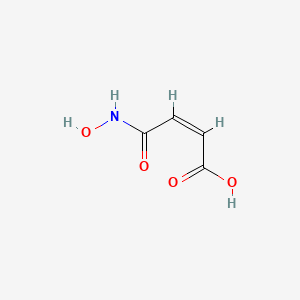
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)

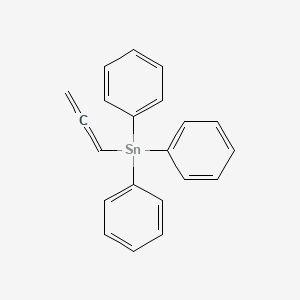
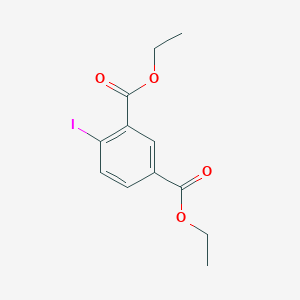
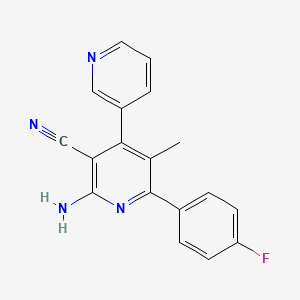
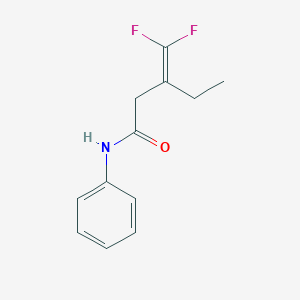
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
